molecular formula C19H9Br2Cl2O5S.Na B008802 Bromochlorophenol Blue sodium salt CAS No. 102185-52-4

Bromochlorophenol Blue sodium salt

Cat. No. B008802
M. Wt: 580 g/mol
InChI Key: KGDDIJKLMLNSCH-YVLHZVERSA-M
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Description

Bromochlorophenol Blue sodium salt is a conjugated polyaryl dye . It is potentially a pH indicator with a transition interval from 3.0 - 4.6 (yellow to blue) .


Molecular Structure Analysis

The molecular formula of Bromochlorophenol Blue sodium salt is C19H9Br2Cl2NaO5S . Its molecular weight is 603.04 .


Physical And Chemical Properties Analysis

Bromochlorophenol Blue sodium salt has a visual transition interval of 3.0-4.6, changing from yellow to blue . Its maximum wavelength (λmax) is 590 nm . The compound is a black powder .

Scientific Research Applications

  • pH Measurement in Marine Organisms : Bromochlorophenol Blue is used in a dilute solution to determine the hydrogen ion concentration in marine organisms. It is effective within a pH range of 6.2 to 7.5 and has minimal toxic effects at serviceable dilutions (Atkins, 1922).

  • Studying Acid-Base Reactions in Organic Solvents : Halogenated derivatives of phenolsulfonephthalein, which include compounds similar to Bromochlorophenol Blue, are used in studying organic acid-base reactions in inert solvents like benzene. This research has potential applications in chemistry involving inert solvents (Davis, Schuhmann, & Lovelace, 1948).

  • Visual Protein Detection : A method using Bromochlorophenol Blue forms a ternary association for the sensitive and straightforward visual detection of proteins in aqueous solutions. This detection is achieved by extracting the dye on a membrane filter and observing the color change upon drying (Yoshimoto, Kaneko, & Yotsuyanagi, 2000).

  • Determination of Bromide in Sodium Chloride Matrices : Bromochlorophenol Blue is used in flow-injection analysis for determining bromide in sodium chloride matrices. This method is known for its high precision and repeatability (Emaus & Henning, 1993).

  • Analyzing Cationic Disinfectants in Pharmaceuticals : A method using ion associates formed between sulphonephthalein dyes and quinidine (which includes compounds like Bromochlorophenol Blue) is used for analyzing cationic disinfectants in pharmaceuticals through flow injection analysis (Sakai, Ohta, Ohno, & Sasaki, 1994).

  • Liquid-Liquid Distribution of Ion-Associates of Acidic Dyes : The extractability of acidic dyes, including Bromochlorophenol Blue, with quaternary ammonium counter-ions is studied to understand their distribution in different phases (Yamamoto & Motomizu, 1991).

Safety And Hazards

Bromochlorophenol Blue sodium salt may cause eye and skin irritation. If inhaled or ingested, it may be harmful . In case of contact with eyes or skin, it is recommended to rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

sodium;2-[(E)-(3-bromo-5-chloro-4-hydroxyphenyl)-(3-bromo-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Br2Cl2O5S.Na/c20-12-5-9(7-14(22)18(12)24)17(10-6-13(21)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28;/h1-8,24H,(H,26,27,28);/q;+1/p-1/b17-10-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDKAKIITIACLI-HVHKRRFMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Cl)C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C/2\C=C(C(=O)C(=C2)Br)Cl)/C3=CC(=C(C(=C3)Br)O)Cl)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Br2Cl2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromochlorophenol Blue sodium salt

CAS RN

102185-52-4
Record name Bromochlorophenol blue sodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84H33NMG3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MD Green, H Nettey, RA Wirtz - Emerging infectious diseases, 2008 - ncbi.nlm.nih.gov
… We purchased Congo red (dye content ≈97%), bromochlorophenol blue sodium salt (dye content ≈95%), potassium hydrogen phthalate, monobasic potassium phosphate, sodium …
Number of citations: 56 www.ncbi.nlm.nih.gov
M Bertelli, E El-Bastawissy, MH Knaggs… - Journal of Computer …, 2001 - Springer
A number of triphenylmethane derivatives have been screened against 6-phosphogluconate dehydrogenase from Trypanosoma brucei and sheep liver. Some of these compounds …
Number of citations: 20 link.springer.com
RW Sabnis - 2007 - books.google.com
While acid-base indicators continue to find new applications in an ever-widening range of scientific disciplines, there is no current book that focuses entirely on the subject, nor one that …
Number of citations: 352 books.google.com

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